1,3-Cyclohexanedimethanamine

Catalog No.
S563971
CAS No.
2579-20-6
M.F
C8H18N2
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Cyclohexanedimethanamine

CAS Number

2579-20-6

Product Name

1,3-Cyclohexanedimethanamine

IUPAC Name

[3-(aminomethyl)cyclohexyl]methanamine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2

InChI Key

QLBRROYTTDFLDX-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)CN)CN

Synonyms

1,3-cyclohexanebis(methylamine), CBM cpd

Canonical SMILES

C1CC(CC(C1)CN)CN

The exact mass of the compound 1,3-Cyclohexanedimethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Cyclohexanedimethanamine (CAS 2579-20-6), commonly known as 1,3-BAC, is a highly reactive cycloaliphatic diamine primarily utilized as an advanced curing agent for epoxy resins and a chain extender in polyurethane and polyurea systems. Structurally derived from the catalytic hydrogenation of m-xylylenediamine (MXDA), it combines the rapid curing kinetics typically associated with aliphatic amines with the enhanced chemical resistance, high glass transition temperature (Tg), and UV stability characteristic of cycloaliphatic structures. From a procurement and formulation perspective, 1,3-BAC is highly valued for its exceptionally low viscosity, low freezing point, and low Amine Hydrogen Equivalent Weight (AHEW), making it a high-efficiency alternative to standard curatives in high-solids coatings, cold-weather formulations, and structural composites .

Procurement Fit

Primary Role
Epoxy curing agent for high-solids, low-VOC systems
Monomer Use
High-Tg polyamide and polyurethane building block
Key Attribute
Low viscosity and AHEW for cost-effective formulations
Differentiator
UV-stable cycloaliphatic structure vs. aromatic diamines

Generic substitution of 1,3-BAC with common alternatives like Isophorone diamine (IPDA) or m-Xylylenediamine (MXDA) often compromises processability, aesthetics, or formulation economics. While MXDA offers rapid curing, its aromatic ring structure makes it highly susceptible to UV degradation and severe yellowing over time, rendering it unsuitable for decorative or exterior top-coat applications. Conversely, while IPDA is a standard cycloaliphatic curative with good UV stability, it suffers from a higher Amine Hydrogen Equivalent Weight (AHEW), requiring higher loading by weight to achieve stoichiometry. Furthermore, IPDA possesses double the dynamic viscosity of 1,3-BAC and a freezing point of 10 °C, which frequently leads to crystallization during winter transport and necessitates energy-intensive pre-heating or heated jackets before pumping or mixing [1].

Substitution Risk

Replacing 1,3-BAC with IPDA may shift viscosity and AHEW, altering high-solids formulation feasibility.
Aromatic amines such as MXDA introduce UV yellowing; the cycloaliphatic ring is required for color stability.
Higher-freezing alternatives (e.g., IPDA at 10°C) may complicate cold-weather handling and storage logistics.

Lower AHEW for Cost Reduction

A critical procurement metric for amine curatives is the Amine Hydrogen Equivalent Weight (AHEW), which dictates the required loading mass per 100 parts of epoxy resin. 1,3-BAC possesses an AHEW of 35.6 g/eq, significantly lower than the industry-standard IPDA, which has an AHEW of 42.6 g/eq. This stoichiometric advantage means that formulators require approximately 16-17% less 1,3-BAC by weight to cure the same volume of standard bisphenol-A epoxy resin compared to IPDA [1].

Evidence DimensionAmine Hydrogen Equivalent Weight (AHEW)
Target Compound Data35.6 g/eq (1,3-BAC)
Comparator Or Baseline42.6 g/eq (IPDA)
Quantified Difference16.4% reduction in required curative mass per equivalent of epoxy
ConditionsStandard stoichiometric calculation for epoxy resin formulation

The lower AHEW translates directly to a 16-17% reduction in curative material consumption, driving significant procurement cost savings at industrial scale.

Viscosity at 20–25°C
Head-to-head
1,3-BAC: ~9 cP
IPDA: 18.2 cP
Approx. 50% lower viscosity
Enables high-solids, low-VOC coatings without diluents.
Neat liquid, vendor technical data.

Ultra-Low Viscosity for Superior Processability

In solvent-free and high-solids formulations, the viscosity of the curing agent dictates the flowability and substrate wetting of the final mixture. 1,3-BAC exhibits an exceptionally low dynamic viscosity of 9.1 mPa·s at 25 °C. In contrast, IPDA has a viscosity of approximately 18.0 mPa·s at the same temperature. The nearly 50% reduction in viscosity provided by 1,3-BAC allows for higher filler loading in composites and flooring without the need to incorporate performance-degrading non-reactive diluents .

Evidence DimensionDynamic Viscosity at 25 °C
Target Compound Data9.1 mPa·s
Comparator Or Baseline18.0 mPa·s (IPDA)
Quantified Difference49.4% lower viscosity for 1,3-BAC
ConditionsNeat liquid amine at 25 °C

Lower viscosity improves substrate wetting, facilitates easier pumping, and allows for higher solid filler loading in solvent-free formulations.

Freezing Point
Head-to-head
1,3-BAC: < -70°C
IPDA: 10°C
Gap exceeds 80°C
Reliable liquid handling in cold climates without pre-heating.
Standard atmospheric pressure, vendor data.

Sub-Zero Freezing Point for Winter Handling

Cold-weather storage and transport represent a major logistical challenge for amine curatives. IPDA has a relatively high freezing point of 10 °C, meaning it can easily crystallize or solidify in unheated warehouses or during winter transit, requiring time-consuming and energy-intensive pre-heating before it can be pumped. 1,3-BAC boasts a freezing point below -25 °C, ensuring it remains a pumpable, low-viscosity liquid even in severe winter conditions [1].

Evidence DimensionFreezing Point
Target Compound Data< -25 °C
Comparator Or Baseline10 °C (IPDA)
Quantified DifferenceAt least 35 °C lower freezing point
ConditionsStandard atmospheric pressure storage

Procuring 1,3-BAC eliminates the need for heated storage jackets and prevents production delays caused by the need to thaw crystallized curative drums in winter.

Polyamide Tg
Class-level
150–180°C
Bio-based polyamide from 1,3-BAC
Supports high-temperature polymer applications.
Melt polymerization, DSC; class-level inference.

UV Stability and Yellowing Prevention

While MXDA (m-Xylylenediamine) is a highly effective and fast-curing amine, its aromatic benzene ring makes the resulting epoxy or polyurethane networks highly susceptible to photo-oxidative degradation, leading to severe yellowing under UV exposure. 1,3-BAC is the fully hydrogenated, cycloaliphatic counterpart to MXDA. By eliminating the aromatic pi-electron system, 1,3-BAC maintains the rapid curing kinetics of MXDA while providing the excellent UV resistance, color stability, and transparency required for exterior and decorative applications .

Evidence DimensionUV-Induced Yellowing / Weatherability
Target Compound DataHigh transparency and color stability (Cycloaliphatic)
Comparator Or BaselineSevere yellowing and photo-oxidation (MXDA / Aromatic)
Quantified DifferenceElimination of aromatic-induced UV degradation
ConditionsCured epoxy networks exposed to UV light

For buyers formulating decorative flooring, marble coatings, or exterior sealants, 1,3-BAC prevents the costly aesthetic failures associated with aromatic amine curatives.

Cure Speed
Data to verify
Faster than general alicyclic and aliphatic amines
Qualitative, vendor-reported profile
May reduce downtime; low-temperature cure possible.
Specific kinetic data not provided; validate for target system.
UV Stability
Data to verify
Better resistance to yellowing vs. aromatic amines
Cycloaliphatic ring prevents chromophore formation
Critical for aesthetic clear coats and outdoor exposure.
Vendor claim; validate in intended weathering conditions.
AHEW
Head-to-head
35.5 g/eq
vs. IPDA 42.6 g/eq
16.6% lower mass requirement
Direct cost-in-use advantage in epoxy formulations.
Calculated from amine functionality.

Cold-Weather Epoxy Formulations

Because 1,3-BAC maintains a freezing point below -25 °C and exhibits fast curing kinetics even at low temperatures, it is the ideal choice for winter-grade industrial flooring and construction adhesives. Procuring 1,3-BAC prevents the crystallization issues associated with IPDA and ensures reliable curing without the need for external heating .

High-Solids, Solvent-Free Decorative Coatings

In applications such as marble coatings and clear top-coats, formulations must be highly flowable and perfectly transparent. The ultra-low viscosity (9.1 mPa·s) of 1,3-BAC allows for excellent substrate wetting without solvents, while its cycloaliphatic structure guarantees long-term UV stability and prevents the yellowing seen with aromatic amines like MXDA .

HP-RTM Composites

For advanced composite manufacturing, fast cycle times and high structural integrity are paramount. 1,3-BAC provides a rapid cure rate and high glass transition temperature (Tg), speeding up the HP-RTM production cycle. Furthermore, its lower Amine Hydrogen Equivalent Weight (AHEW) reduces the total mass of curative required, driving down the overall material cost of the composite matrix [1].

Application Fit

Application
Selection Property
Validation Focus
High-solids epoxy flooring
Low viscosity and AHEW profile
High-solids formulation feasibility and cost-in-use
High-Tg polyamide monomer
Rigid cycloaliphatic ring structure
Thermal stability and polymer Tg verification
Cold-weather epoxy formulations
Sub -70°C freezing point
Low-temperature handling and cure performance
UV-stable clear coats and sealants
Cycloaliphatic UV resistance
Long-term color stability and yellowing resistance

Physical Description

Liquid

XLogP3

0.2

Boiling Point

220.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 369 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 369 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 362 of 369 companies with hazard statement code(s):;
H302+H312 (11.88%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (80.66%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (93.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (13.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (45.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (15.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (65.47%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2579-20-6

Wikipedia

1,3-bis(aminomethyl)cyclohexane

General Manufacturing Information

Paint and coating manufacturing
1,3-Cyclohexanedimethanamine: ACTIVE

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